4-Methyl-2-oxopentanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Ketoisocaproate can be synthesized through several methods. One common approach involves the transamination of L-leucine using branched-chain amino acid aminotransferase, which transfers the amine group from L-leucine to alpha-ketoglutarate, forming 4-Methyl-2-oxopentanoate and glutamate .
Industrial Production Methods: In industrial settings, this compound is often produced through fermentation processes using genetically engineered microorganisms such as Escherichia coli . These microorganisms are modified to express specific enzymes that convert L-leucine to this compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Alpha-Ketoisocaproate undergoes various chemical reactions, including:
Reduction: It can be reduced to form alpha-hydroxyisocaproate, which has applications in metabolic studies.
Transamination: It can participate in transamination reactions to form other amino acids and keto acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Transamination: Aminotransferase enzymes and alpha-ketoglutarate are commonly used in these reactions.
Major Products:
Isovaleryl-CoA: Produced through oxidation.
Alpha-hydroxyisocaproate: Produced through reduction.
Glutamate and other amino acids: Produced through transamination.
Scientific Research Applications
Alpha-Ketoisocaproate has a wide range of applications in scientific research:
Mechanism of Action
Alpha-Ketoisocaproate exerts its effects through several mechanisms:
Comparison with Similar Compounds
Alpha-Ketoisocaproate is similar to other keto acids such as:
Alpha-Ketoisovalerate: Another intermediate in the degradation of branched-chain amino acids.
Alpha-Keto-beta-methylvalerate: Involved in the degradation of isoleucine.
Alpha-Ketoisoleucine: A keto acid derived from isoleucine.
Uniqueness: Alpha-Ketoisocaproate is unique in its role as a key intermediate in the degradation of L-leucine and its ability to stimulate insulin secretion and affect mitochondrial function .
Properties
Molecular Formula |
C6H9O3- |
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Molecular Weight |
129.13 g/mol |
IUPAC Name |
4-methyl-2-oxopentanoate |
InChI |
InChI=1S/C6H10O3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/p-1 |
InChI Key |
BKAJNAXTPSGJCU-UHFFFAOYSA-M |
SMILES |
CC(C)CC(=O)C(=O)[O-] |
Canonical SMILES |
CC(C)CC(=O)C(=O)[O-] |
Synonyms |
2-keto-4-methylvalerate 2-ketoisocaproate 2-oxo-4-methylpentanoic acid 2-oxo-4-methylvaleric acid 2-oxoisocaproic acid 4-methyl-2-oxopentanoate 4-methyl-2-oxopentanoic acid 4-methyl-2-oxovalerate alpha-keto-isocaproic acid alpha-ketoisocaproate alpha-ketoisocaproic acid alpha-ketoisocaproic acid, calcium salt alpha-ketoisocaproic acid, sodium salt alpha-oxoisocaproate ketoleucine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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